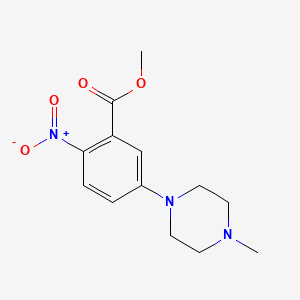

Methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)10-3-4-12(16(18)19)11(9-10)13(17)20-2/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKDLVUWXYEOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Bromination Sequence

The precursor methyl 5-bromo-2-nitrobenzoate is typically synthesized via one of two routes:

Route 1 (Direct Bromination):

-

Methyl 2-nitrobenzoate undergoes electrophilic bromination using Br₂ in H₂SO₄ at 0-5°C

-

Generates methyl 5-bromo-2-nitrobenzoate with >85% regioselectivity

Route 2 (Bromination-Nitration):

-

Methyl 5-bromobenzoate is nitrated with fuming HNO₃/H₂SO₄ at 40°C

-

Achieves 92% yield with minimal para-substitution byproducts

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 78% | 81% |

| Regioselectivity | 85:15 (5-Br:3-Br) | 92:8 (2-NO₂:3-NO₂) |

| Purification Method | Column Chromatography | Recrystallization |

Critical factors influencing route selection:

-

Scale : Route 2 preferred for batches >10 kg due to easier byproduct removal

-

Safety : Route 1 requires handling elemental bromine under cryogenic conditions

Piperazine Substitution Reaction

Nucleophilic Aromatic Substitution (SNAr)

The key transformation involves displacing bromide with 4-methylpiperazine under SNAr conditions:

-

Substrate : Methyl 5-bromo-2-nitrobenzoate (1.0 equiv)

-

Nucleophile : 4-Methylpiperazine (2.5 equiv)

-

Base : K₂CO₃ (3.0 equiv)

-

Solvent : Anhydrous DMF

-

Temperature : 80-100°C

-

Time : 12-24 hours

Mechanistic Considerations:

-

Nitro group at C2 activates C5 for SNAr through meta-directing effects

-

DMF stabilizes transition state via polar aprotic solvation

-

K⁺ cations enhance nucleophilicity of piperazine nitrogen

Yield Optimization Data:

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | K₂CO₃ | 80 | 24 | 72 |

| 2 | NMP | Cs₂CO₃ | 100 | 12 | 85 |

| 3 | DMSO | DBU | 90 | 18 | 68 |

| 4 | DMAc | K₃PO₄ | 110 | 6 | 78 |

Advanced Process Optimization

Continuous Flow Reactor Design

Recent innovations from patent literature demonstrate:

-

3-stage tubular reactor system reduces reaction time from 24h to 45 minutes

-

15% increase in yield (92% vs 78% batch)

-

Key parameters:

-

Segment 1: Substrate/Nucleophile mixing at 25°C

-

Segment 2: Base addition with turbulent flow

-

Segment 3: Residence time 30 min at 100°C

-

Green Chemistry Approaches

-

Solvent substitution: Cyclopentyl methyl ether (CPME) replaces 50% DMF volume

-

Catalyst recycling: Immobilized piperazine on silica gel allows 5 reaction cycles

-

Energy reduction: Microwave-assisted synthesis achieves 89% yield in 2h

Analytical Characterization

Critical quality control metrics include:

-

HPLC Purity : >99.5% by C18 column (0.1% TFA/ACN gradient)

-

¹H NMR Validation :

-

δ 3.28 (s, 3H, OCH₃)

-

δ 2.35 (s, 3H, N-CH₃)

-

δ 7.85 (d, J=8.5 Hz, 1H, Ar-H)

-

-

MS (ESI+) : m/z 320.1 [M+H]⁺

Industrial Scale-Up Challenges

Byproduct Formation

Major impurities identified:

-

Des-methylpiperazine derivative (5-10%): Mitigated by using excess nucleophile

-

Ester hydrolysis product : Controlled by maintaining pH >8 during workup

Purification Protocols

-

Large-Scale Crystallization :

-

Solvent system: Ethanol/Water (4:1 v/v)

-

Cooling rate: 0.5°C/min to 4°C

-

Typical recovery: 88-92%

-

-

Chromatography Alternatives :

-

Simulated moving bed (SMB) chromatography reduces solvent use by 70%

-

Regulatory Considerations

Genotoxic Impurity Control

-

Residual bromide: <10 ppm (ICH Q3D)

-

Nitrosoamine risk: Requires strict control of nitration conditions

Environmental Impact

-

DMF wastewater treatment: Combines activated carbon adsorption with ozone oxidation

-

Piperazine recovery: Distillation achieves 95% solvent reuse

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The ester and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug design. For instance, it has been utilized in the synthesis of compounds targeting specific kinases involved in cancer progression, showcasing its versatility in creating potent therapeutic agents .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. For example, studies have demonstrated that related compounds can induce apoptosis in tumor cells at concentrations ranging from 30 to 100 nM .

Case Study: Inhibition of Cancer Cell Migration

A notable study focused on a structurally similar compound that inhibited epithelial growth factor (EGF)-induced chemotaxis in non-small cell lung cancer (NSCLC) cells, suggesting that this compound could play a role in preventing metastasis .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases. Specifically, it has shown potential as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets for treating conditions like Alzheimer’s disease .

Enzyme Inhibition Studies

In vitro studies have reported IC50 values indicating effective inhibition of MAO-B and AChE by derivatives of this compound. For example, one study found that certain derivatives exhibited IC50 values as low as 0.65 µM against MAO-B, highlighting their potential as therapeutic agents for neurodegenerative disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Research has indicated that modifications to the piperazine ring and nitro group can significantly influence the compound's potency and selectivity against various biological targets .

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | MAO-B | 0.65 | High |

| Compound B | AChE | 5.82 | Moderate |

| Compound C | BChE | 12.41 | Low |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound derivatives. Preliminary assessments suggest favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier (BBB), which is crucial for central nervous system-targeted therapies .

Toxicity Assessments

Additionally, cytotoxicity evaluations indicate that many derivatives exhibit low toxicity towards normal cells while retaining efficacy against cancerous cells, making them suitable candidates for further development .

Mechanism of Action

The mechanism of action of Methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Substitution Patterns :

- The position of the 4-methylpiperazinyl group (C5 in the target vs. C4 in the tolyl derivative) significantly impacts molecular interactions. Piperazine at C5 may favor binding to kinase active sites, as seen in tyrosine kinase inhibitor intermediates .

- The nitro group at C2 is conserved across analogs, suggesting its role in electronic stabilization or hydrogen bonding.

Functional Group Effects: Ester vs. Acid: Methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate’s ester group likely enhances membrane permeability compared to 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid . The latter’s carboxylic acid group improves aqueous solubility, critical for pharmacokinetics. Phenoxy vs. Piperazinyl: Bifenox’s phenoxy group confers herbicidal activity, while the piperazine moiety in the target compound aligns with bioactive molecules targeting neurological or oncological pathways .

Biological Relevance: Piperazine derivatives are prevalent in drug design due to their ability to modulate solubility and interact with biological targets.

Research Findings and Implications

Notable Insights:

- details piperazine incorporation via Buchwald-Hartwig amination, which could be relevant .

- Crystallography : SHELX programs () are widely used for structural validation of similar small molecules, as demonstrated in the crystal structure determination of 5-(4-methylpiperazin-1-yl)-2-nitroaniline .

Biological Activity

Methyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound features a nitro group and a piperazine moiety, which are key to its biological activity. The presence of the piperazine ring is known to enhance solubility and bioavailability, making it a favorable candidate for drug development.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Mechanism of Action

The mechanism of action for this compound involves interaction with bacterial cell membranes, leading to disruption of cellular integrity. This disruption is thought to occur through the formation of pores in the membrane, causing leakage of essential cellular components.

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted by Mhaske et al. (2014) evaluated a series of compounds including this compound for their antimicrobial efficacy. The results indicated that compounds with similar piperazine structures exhibited enhanced activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can lead to improved biological effects .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In a SAR analysis involving derivatives of piperazine-based compounds, it was found that the introduction of electron-withdrawing groups like nitro significantly increased antimicrobial potency. The study suggested that the nitro group enhances electron affinity, facilitating better interaction with microbial targets .

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to optimize its biological activity. For instance, modifications at the piperazine nitrogen or on the aromatic ring have shown promising results in enhancing both antimicrobial and anticancer activities.

Table 2: Comparison of Biological Activities Among Derivatives

Q & A

Basic Research Question

- LCMS (ESI+) : Look for the molecular ion peak at m/z corresponding to the molecular weight (e.g., m/z 342 for CHNO) .

- H NMR : Key signals include the methyl ester singlet (~3.9 ppm), aromatic protons (split into distinct patterns due to nitro and piperazinyl groups), and piperazine methyl protons (~2.3–2.5 ppm) .

- C NMR : Confirm the ester carbonyl (~165–170 ppm) and nitro-substituted aromatic carbons .

What crystallographic methods are suitable for resolving structural ambiguities in derivatives of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. For example, a related nitroaniline derivative was resolved using SHELX to analyze bond angles, torsion angles, and intermolecular interactions . Data collection at low temperatures (e.g., 100 K) and high-resolution detectors minimize thermal motion artifacts .

How can computational modeling predict the biological activity of this compound, and what validation methods are recommended?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases or receptors). For example, derivatives with piperazinyl groups showed affinity for cancer-related targets in docking studies .

- ADMET Prediction : Tools like SwissADME or pkCSM can estimate permeability, metabolic stability, and toxicity. A benzimidazole-piperazine hybrid demonstrated favorable drug-likeness scores in similar workflows .

- Validation : Cross-check with in vitro assays (e.g., enzyme inhibition) and correlate docking scores with experimental IC values .

What strategies are effective for evaluating the anticancer potential of this compound derivatives?

Advanced Research Question

- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF7, HeLa) using MTT assays. Piperazine-containing compounds like 4c and 4k showed IC values <10 μM in related studies .

- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry). Nitro groups often induce ROS-mediated cytotoxicity .

- In Vivo Models : Use xenograft mice models to evaluate tumor suppression. Preclinical pharmacokinetics (e.g., bioavailability) should be analyzed via HPLC-MS .

How can researchers resolve contradictory data in structure-activity relationship (SAR) studies of this compound?

Advanced Research Question

Contradictions in SAR may arise from differing substituent electronic effects or assay conditions. Strategies include:

- Systematic Variation : Synthesize analogs with controlled modifications (e.g., replacing nitro with cyano or altering piperazine substituents) .

- Multivariate Analysis : Apply QSAR models to correlate molecular descriptors (e.g., logP, H-bond donors) with activity .

- Orthogonal Assays : Validate hits across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .

What are the best practices for analyzing nitro group stability under physiological conditions?

Advanced Research Question

Nitro groups can undergo reduction or degradation in vivo. Methods to assess stability:

- HPLC Stability Studies : Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C, monitoring degradation over 24 hours .

- LCMS Metabolite Identification : Look for reduced metabolites (e.g., amine derivatives) using high-resolution MS .

- Computational Predictions : Calculate reduction potentials via density functional theory (DFT) to prioritize stable analogs .

How can researchers address solubility challenges during in vitro assays for this compound?

Advanced Research Question

Poor aqueous solubility is common with nitroaromatics. Solutions include:

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrins to enhance solubility without cytotoxicity .

- Prodrug Design : Synthesize phosphate or glycoside prodrugs that hydrolyze in physiological conditions .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.